molecular formula C17H20FN3O3 B8390832 Norfloxacin Methyl Ester CAS No. 75001-83-1

Norfloxacin Methyl Ester

Cat. No. B8390832
Key on ui cas rn: 75001-83-1
M. Wt: 333.36 g/mol
InChI Key: MECQXLLOIWHERD-UHFFFAOYSA-N
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Patent
US04472579

Procedure details

A mixture of 1.7 g of anhydrous piperazine and 1.4 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester in 3 ml of pyridine was refluxed with stirring for 5 hrs. The reaction mixture was cooled to give crude crystals. The crude crystals were recrystallized from a mixture of methylene chloride and methanol to give 1.55 g (77.5% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester. mp: 179°-181° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][C:16](Cl)=[C:17]([F:22])[CH:18]=2)[N:13]([CH2:24][CH3:25])[CH:12]=1)=[O:10]>N1C=CC=CC=1>[CH3:7][O:8][C:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][C:16]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[C:17]([F:22])[CH:18]=2)[N:13]([CH2:24][CH3:25])[CH:12]=1)=[O:10]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCNCC1
Name
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
Quantity
1.4 g
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to give crude crystals
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from a mixture of methylene chloride and methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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